N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a synthetic compound with the molecular formula C22H23N3O2S and a molecular weight of 393.5 g/mol
Vorbereitungsmethoden
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions. The purity of the synthesized compounds is confirmed through C, H, and N analysis, and the structure is analyzed using IR, 1H, 13C NMR, and mass spectral data .
Analyse Chemischer Reaktionen
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anti-inflammatory and anticancer properties . The piperidine nucleus in the compound is known for its pharmacophoric features, making it useful in the development of drugs for various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, the compound is used in the synthesis of other organic compounds and as a building block in pharmaceutical research .
Wirkmechanismus
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in the inflammatory response . Molecular docking studies have shown that the compound binds to the active site of COX enzymes, thereby inhibiting their activity and reducing inflammation . Additionally, the compound may interact with other molecular targets involved in cancer cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea can be compared with other similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share similar structural features and pharmacophoric properties, but differ in their specific substituents and functional groups. The unique combination of the piperidine and benzofuran moieties in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
637731-58-9 |
---|---|
Molekularformel |
C22H23N3O2S |
Molekulargewicht |
393.5g/mol |
IUPAC-Name |
N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2S/c26-21(20-14-17-6-2-3-7-19(17)27-20)24-22(28)23-18-10-8-16(9-11-18)15-25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13,15H2,(H2,23,24,26,28) |
InChI-Schlüssel |
RLTAZWZSHTZBND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.